molecular formula C9H14N4O2 B078978 Etipirol CAS No. 13004-58-5

Etipirol

Cat. No. B078978
CAS RN: 13004-58-5
M. Wt: 210.23 g/mol
InChI Key: CLJBPOOJGPRGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etipirol is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound is synthesized using a unique method that has been studied extensively. The mechanism of action of etipirol has been investigated, and its biochemical and physiological effects have been documented. In

Mechanism Of Action

The mechanism of action of etipirol is not fully understood. However, it has been proposed that etipirol exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Etipirol has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.

Biochemical And Physiological Effects

Etipirol has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Etipirol has also been shown to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, etipirol has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages And Limitations For Lab Experiments

Etipirol has several advantages for lab experiments. It is relatively stable and can be easily synthesized in large quantities. Etipirol is also soluble in both water and organic solvents, which makes it versatile for various experimental setups. However, etipirol has some limitations for lab experiments. It has been shown to have low bioavailability, which may limit its potential therapeutic applications. In addition, etipirol may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on etipirol. One area of research is to investigate the potential use of etipirol in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate the potential use of etipirol in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, future research could focus on improving the bioavailability of etipirol and identifying any potential off-target effects.

Synthesis Methods

Etipirol is synthesized using a unique method that involves the reaction of 2,4-dichloropyrimidine with 2-aminopyridine in the presence of a palladium catalyst. This method has been extensively studied and optimized to produce high yields of pure etipirol. The chemical structure of etipirol has been confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

Etipirol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. Etipirol has been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

CAS RN

13004-58-5

Product Name

Etipirol

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

1-ethyl-3-N,4-N-dimethylpyrazole-3,4-dicarboxamide

InChI

InChI=1S/C9H14N4O2/c1-4-13-5-6(8(14)10-2)7(12-13)9(15)11-3/h5H,4H2,1-3H3,(H,10,14)(H,11,15)

InChI Key

CLJBPOOJGPRGPF-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC)C(=O)NC

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC)C(=O)NC

Other CAS RN

13004-58-5

synonyms

aethirazol
bis(methylamide)-1-ethylpyrazole-3,4-dicarboxylic acid
ethipyrol
ethirazol
ethirazole
ethypyrol
etipirol
etirazol

Origin of Product

United States

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